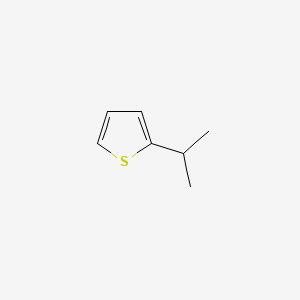

Thiophene, 2-(1-methylethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene, 2-(1-methylethyl)- is a useful research compound. Its molecular formula is C7H10S and its molecular weight is 126.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiophene, 2-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 2-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Properties

Thiophene derivatives have been extensively studied for their therapeutic potential. The compound exhibits a range of biological activities including:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial and fungal strains. For instance, a study demonstrated that certain thiophene compounds displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Compounds derived from thiophene have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Anticancer Activity : Some thiophene derivatives have been investigated for their potential as anticancer agents. For example, specific derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines .

Table 1: Summary of Biological Activities of Thiophene Derivatives

| Activity Type | Example Compounds | Target Organisms/Conditions |

|---|---|---|

| Antimicrobial | 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl) | E. coli, S. aureus, C. albicans |

| Anti-inflammatory | 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea | Inflammatory conditions |

| Anticancer | Various synthesized thiophenes | Cancer cell lines |

Material Science

Liquid Crystals and Conductive Polymers

Thiophene compounds are crucial in the development of organic semiconductors and liquid crystals due to their unique electronic properties. For instance, higher alkylated thiophenes are utilized as raw materials in patents related to liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

Conductive Polymers

Thiophenes are integral to the synthesis of conductive polymers used in various applications ranging from flexible electronics to sensors. Their ability to form π-conjugated systems allows them to conduct electricity efficiently .

Agricultural Applications

Pesticides and Herbicides

Thiophene derivatives have been explored for use as pesticides and herbicides due to their effectiveness in inhibiting plant pathogens and pests. Research has indicated that certain thiophene-based compounds can act as fungicides, providing protection against fungal infections in crops .

Case Study 1: Antimicrobial Thiophene Derivatives

A study conducted by Mehta et al. synthesized a new class of thiophene derivatives and evaluated their antimicrobial efficacy against several bacterial and fungal strains using the broth dilution method. The results indicated that certain compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential use in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Thiophenes

Research by Rasool et al. focused on synthesizing novel thiophene derivatives containing sulfonylacetamide. These compounds were screened for anti-urease activity, revealing that one particular derivative demonstrated significant inhibition rates, indicating its potential application in treating urease-related disorders .

Eigenschaften

IUPAC Name |

2-propan-2-ylthiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXBELRNKUFSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193946 |

Source

|

| Record name | Thiophene, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4095-22-1 |

Source

|

| Record name | Thiophene, 2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004095221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.